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Introduction
4-Chlorophthalonitrile is a substituted aromatic dinitrile compound that serves as a key

intermediate in the synthesis of various functionalized molecules, most notably

phthalocyanines. Its chemical structure, featuring a benzene ring substituted with a chlorine

atom and two adjacent nitrile groups, provides a versatile platform for the development of novel

materials and therapeutic agents. The presence of the electron-withdrawing nitrile groups and

the reactive chlorine atom makes it a valuable precursor for nucleophilic aromatic substitution

reactions, allowing for the introduction of a wide array of functional moieties. This technical

guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and

potential applications of 4-Chlorophthalonitrile, with a focus on its relevance to materials

science and drug discovery.

Core Chemical and Physical Properties
4-Chlorophthalonitrile is a solid at room temperature with the following key properties:
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Property Value

CAS Number 17654-68-1

Molecular Formula C₈H₃ClN₂

Molecular Weight 162.58 g/mol

Melting Point 130-132 °C[1]

Boiling Point 306.4 ± 27.0 °C at 760 mmHg[1]

Density Data not available

Appearance Solid

IUPAC Name 4-chlorophthalonitrile

InChI Key SZSLISKYJBQHQC-UHFFFAOYSA-N

Solubility
Qualitative assessments indicate that 4-Chlorophthalonitrile has low solubility in water but is

expected to be soluble in common polar organic solvents.[2] This is consistent with the

behavior of similar chlorinated aromatic compounds. Quantitative solubility data in specific

solvents such as dimethyl sulfoxide (DMSO), chloroform, and tetrahydrofuran (THF) are not

readily available in the surveyed literature.

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Chlorophthalonitrile is not widely published.

The following sections provide expected spectral characteristics based on the analysis of

structurally related compounds and general principles of spectroscopy.

¹H and ¹³C NMR Spectroscopy
The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are crucial for

confirming the structure of 4-Chlorophthalonitrile.

Expected ¹H NMR Spectral Data:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.benchchem.com/product/b101201?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_623-03-0_1HNMR.htm
https://www.benchchem.com/product/b101201?utm_src=pdf-body
https://www.benchchem.com/product/b101201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the

three protons on the benzene ring. The chemical shifts and coupling constants will be

influenced by the positions of the chloro and cyano groups. Based on analogous structures, the

aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublet

of doublets in the range of 7.5-8.0 ppm.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon

atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the

attached groups. The carbons of the nitrile groups are expected to appear in the range of 115-

120 ppm. The aromatic carbons will resonate between approximately 120 and 140 ppm, with

the carbon attached to the chlorine atom showing a characteristic shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-Chlorophthalonitrile will exhibit characteristic absorption bands

corresponding to its functional groups.

Expected FT-IR Peak Assignments:

Wavenumber (cm⁻¹) Vibration Mode Functional Group

~3100-3000 C-H stretch Aromatic

~2230-2220 C≡N stretch Nitrile

~1600-1450 C=C stretch Aromatic ring

~800-600 C-Cl stretch Aryl chloride

The strong, sharp absorption band for the nitrile group is a key diagnostic feature in the IR

spectrum.

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 4-Chlorophthalonitrile would be expected to

show a prominent molecular ion peak.
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Expected Mass Spectrum Fragmentation:

The mass spectrum should display a molecular ion peak (M⁺) at m/z 162. Due to the natural

isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2

peak at m/z 164 with an intensity of about one-third of the molecular ion peak is expected.[3]

Fragmentation may occur through the loss of the chlorine atom or the nitrile groups.

Reactivity and Synthesis
Reactivity
The chemical reactivity of 4-Chlorophthalonitrile is dominated by the electron-deficient nature

of the aromatic ring, which is activated towards nucleophilic aromatic substitution (SₙAr). The

chlorine atom can be displaced by a variety of nucleophiles, such as amines, phenols, and

thiols. This reactivity is the foundation for its use as a building block in the synthesis of more

complex molecules.

Synthesis of 4-Chlorophthalonitrile
While specific industrial synthesis protocols for 4-Chlorophthalonitrile are not detailed in the

available literature, a plausible laboratory-scale synthesis can be envisioned starting from 4-

chlorophthalic acid or its anhydride, followed by amidation and subsequent dehydration to form

the nitrile groups.

Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the reaction of 4-Chlorophthalonitrile with a

nucleophile, exemplified by the synthesis of a phenoxy-substituted derivative. This reaction is

analogous to the synthesis of 3-(4-Chlorophenoxy)phthalonitrile from 3-nitrophthalonitrile.[4][5]

Objective: To synthesize a 4-(substituted-phenoxy)phthalonitrile derivative.

Materials:

4-Chlorophthalonitrile

A substituted phenol (e.g., 3-aminophenol)
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Anhydrous potassium carbonate (K₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)

Methanol

Deionized water

Standard laboratory glassware for inert atmosphere reactions

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., nitrogen or argon), dissolve 4-Chlorophthalonitrile (1.0 equivalent) and the

substituted phenol (1.1 equivalents) in anhydrous DMF.

Add anhydrous potassium carbonate (2.0 equivalents) to the reaction mixture.

Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. The reaction

progress should be monitored by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into a beaker containing a mixture of ice and water to precipitate

the crude product.

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water,

followed by a wash with cold methanol to remove unreacted starting materials and

impurities.

The crude product can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol) or by column chromatography on silica gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

2. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]

3. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case
Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC
[pmc.ncbi.nlm.nih.gov]

4. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with
aromatic diamine curing agent - Google Patents [patents.google.com]

5. benchchem.com [benchchem.com]

To cite this document: BenchChem. [4-Chlorophthalonitrile: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101201#4-chlorophthalonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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